BenchChemオンラインストアへようこそ!

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine

Medicinal Chemistry Physicochemical Profiling Amine Basicity

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine (CAS 1219981-31-3) is a synthetic phenoxy-azetidine derivative with molecular formula C₁₈H₂₀BrNO and molecular weight 346.26 g/mol. The compound belongs to a class of sphingosine-1-phosphate (S1P) receptor modulators disclosed in Allergan patent US8623856, where phenoxy-azetidine derivatives are described as potent and selective S1P receptor modulators.

Molecular Formula C18H20BrNO
Molecular Weight 346.3 g/mol
CAS No. 1219981-31-3
Cat. No. B1525174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine
CAS1219981-31-3
Molecular FormulaC18H20BrNO
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CNC3)Br
InChIInChI=1S/C18H20BrNO/c1-18(2,13-6-4-3-5-7-13)14-8-9-17(16(19)10-14)21-15-11-20-12-15/h3-10,15,20H,11-12H2,1-2H3
InChIKeyHGOKBSQOFDNZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine (CAS 1219981-31-3): Phenoxy-Azetidine S1P Modulator Intermediate – Procurement & Selection Evidence


3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine (CAS 1219981-31-3) is a synthetic phenoxy-azetidine derivative with molecular formula C₁₈H₂₀BrNO and molecular weight 346.26 g/mol . The compound belongs to a class of sphingosine-1-phosphate (S1P) receptor modulators disclosed in Allergan patent US8623856, where phenoxy-azetidine derivatives are described as potent and selective S1P receptor modulators [1]. Its structure incorporates a characteristic 2-bromo-4-(1-methyl-1-phenylethyl)phenoxy (2-bromo-4-cumylphenoxy) motif linked to an azetidine ring via an ether bond, positioning it as a key intermediate or scaffold in medicinal chemistry programmes targeting S1P receptor-mediated disorders. The compound is listed as hazardous (irritant), with predicted boiling point of 421.0±45.0 °C, density of 1.301±0.06 g/cm³, and predicted pKa of 9.27±0.40 .

Why Generic Substitution of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine Fails: Ring Size, Halogen Handle, and Patent-Limited Sourcing


Substitution of this compound with a closely related analog is non-trivial because the three differentiating structural features—the four-membered azetidine ring, the ortho-bromine atom on the phenoxy ring, and the bulky cumyl substituent—each exert independent and often synergistic effects on physicochemical properties, reactivity, and biological target engagement. The azetidine ring confers a distinct pKa (predicted conjugate acid pKa ~9.27) and conformational profile relative to piperidine and pyrrolidine analogs, which directly influences solubility, permeability, and receptor-binding geometry . The bromine atom serves both as a pharmacophoric element—potentially engaging in halogen bonding or filling a lipophilic pocket—and as a synthetic handle for late-stage diversification via cross-coupling chemistry that the des-bromo analog (CAS 1219961-34-8) cannot support [1]. Furthermore, ChemicalBook records indicate that this compound falls under patent-protected product regulations, with authorized distribution restricted to specific licensees, making unauthorized sourcing legally and qualitatively unreliable .

Head-to-Head Quantitative Differentiation of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine vs. Closest Analogs


Azetidine vs. Piperidine Ring Basicity: Predicted pKa Differentiation of 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine

The azetidine ring nitrogen in the target compound exhibits a predicted conjugate acid pKa of 9.27±0.40 . Literature values for the parent heterocycles indicate that azetidine (pKa ~11.29) is close in basicity to pyrrolidine and piperidine, but experimental data show that N-substitution and the electron-withdrawing β-oxygen linkage in 3-phenoxy-azetidines significantly attenuate basicity relative to unsubstituted or N-alkyl azetidines [1]. The piperidine analog 4-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine (CAS 1220027-12-2) is expected to have a higher pKa (~10–10.5 for the conjugate acid of N-unsubstituted piperidine), which would result in a greater fraction of protonated, positively charged species at physiological pH, altering membrane permeability, off-target binding to hERG and aminergic receptors, and oral absorption profile compared to the less basic azetidine [1].

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Bromine Substituent as a Synthetic Diversification Handle: Comparison with Des-Bromo Analog CAS 1219961-34-8

The target compound (CAS 1219981-31-3, MW 346.26) contains an ortho-bromine on the phenoxy ring, whereas the des-bromo analog 3-[4-(2-phenylpropan-2-yl)phenoxy]-azetidine (CAS 1219961-34-8, MW 267.4) lacks this halogen . The bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification—a capability entirely absent in the des-bromo analog. This synthetic versatility is critical in structure-activity relationship (SAR) campaigns where a common advanced intermediate must be elaborated into multiple final candidates. The mass difference of 78.86 Da (bromine isotopic pattern ⁷⁹Br:⁸¹Br ~1:1) also provides a distinctive MS signature for reaction monitoring and QC .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Patent-Restricted Sourcing vs. Open-Access Analogs: Procurement Compliance for 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine

ChemicalBook records explicitly state: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited! The patent owner or licensee of the product has not released any relevant information for the time being' . This indicates that CAS 1219981-31-3 is covered by active patent protection, likely associated with the Allergan S1P modulator patent family (US8623856, WO2013126522) [1]. In contrast, the des-bromo analog (CAS 1219961-34-8) and the piperidine analog hydrochloride salt (CAS 1220027-12-2) are widely available from multiple vendors without patent restriction notices . The restricted supply means authorized sourcing is limited to licensed manufacturers such as Matrix Scientific, Howei Pharm, and MolCore, which provide quality certifications (ISO, Q/HWC001-2023 standard) .

Intellectual Property Supply Chain Compliance Pharmaceutical Intermediates

Predicted Lipophilicity Shift from Bromine Substitution: logP Impact Relative to Des-Bromo Analog

Introduction of the ortho-bromine atom increases both molecular weight (from 267.4 to 346.26 Da) and lipophilicity relative to the des-bromo analog . Although experimentally measured logP values are not publicly available for either compound, the MMSINC database reports SlogP = 2.36 for the des-bromo analog . Applying the Hansch π constant for aromatic bromine (π ~0.86 for Br on benzene), the target compound is predicted to have logP ≈ 3.2–3.5, representing an increase of approximately 0.8–1.2 log units [1]. This lipophilicity shift has direct implications for: (a) increased metabolic liability via CYP450 oxidation; (b) enhanced membrane permeability; and (c) elevated plasma protein binding.

Lipophilicity ADME Prediction Drug Design

Optimal Application Scenarios for 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine Based on Quantitative Differentiation Evidence


Divergent Late-Stage SAR Exploration of S1P Receptor Modulators via Pd-Catalyzed Cross-Coupling

The ortho-bromine atom on the phenoxy ring enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing a single batch of this intermediate to be elaborated into dozens of analogs with varied aryl, heteroaryl, amine, or alkyne substituents at the C-2 position. This is not feasible with the des-bromo analog (CAS 1219961-34-8) . The azetidine ring provides a lower-basicity amine scaffold (predicted pKa 9.27) compared to piperidine alternatives, which reduces the fraction of positively charged species at physiological pH and may improve CNS permeability and reduce hERG binding . This scenario directly leverages the bromine handle and azetidine basicity evidence from Section 3.

S1P Receptor Modulator Lead Optimization Requiring Defined Pharmacophoric Bromine

In the Allergan phenoxy-azetidine S1P modulator patent family (US8623856), the phenoxy-azetidine core with specific substitution patterns is claimed as potent and selective S1P receptor modulators [1]. The 2-bromo substituent may engage in halogen bonding with the S1P receptor binding pocket or fill a sterically demanding lipophilic sub-pocket, contributing to receptor subtype selectivity. The patent-restricted status of this compound (ChemicalBook patent notice) confirms its relevance to proprietary pharmaceutical programmes . Researchers pursuing S1P modulator SAR should prioritize this specific intermediate over open-access analogs to maintain alignment with the patented chemical space.

Comparative Scaffold-Hopping Studies: Azetidine vs. Piperidine vs. Pyrrolidine Core Evaluation

The target compound serves as the azetidine representative in a matched molecular pair analysis with the piperidine analog (CAS 1220027-12-2) and pyrrolidine analogs. Systematic comparison of the azetidine ring (predicted pKa 9.27, four-membered ring, ring strain ~26 kcal/mol) against the piperidine ring (higher pKa, six-membered chair conformation, minimal strain) allows deconvolution of ring-size effects on target binding, selectivity, and ADME parameters . This application scenario is directly supported by the basicity and lipophilicity differentiation evidence in Section 3, and enables rational selection of the optimal amine core for a given therapeutic target.

GMP-Compliant Intermediate Procurement for Pre-Clinical Development

Given the patent-restricted status, sourcing this compound from ISO-certified authorized manufacturers (MolCore NLT 98% purity, Howei Pharm standard Q/HWC001-2023) ensures regulatory compliance and batch-to-batch consistency required for IND-enabling studies . The documented purity specification (≥98%) and quality certifications exceed the typical 95% purity of commodity research intermediates, reducing the risk of impurity-driven artifacts in pharmacological assays. Procurement teams must verify authorized vendor status, as the ChemicalBook patent notice explicitly prohibits unauthorized sale . This scenario derives from the patent-restricted sourcing evidence in Section 3.

Quote Request

Request a Quote for 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.